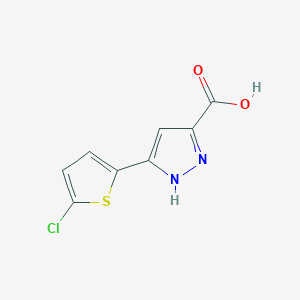

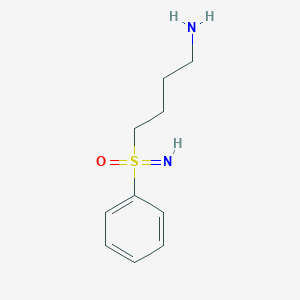

![molecular formula C10H10ClN3O B2748010 [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 321405-39-4](/img/structure/B2748010.png)

[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as benzyl chlorides .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, which are related to the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Applications De Recherche Scientifique

Triazole Derivatives and Biological Activities

Triazoles, including compounds like [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol, are of great importance in the development of new drugs due to their diverse biological activities. They have been the focus of various companies and research groups interested in developing new methods for synthesis and biological evaluation. Triazoles are particularly noted for their potential uses due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. They have been studied extensively for over a century and continue to attract considerable attention. Recent patents (2008-2011) emphasize the development of new chemical entities and pharmaceuticals based on triazole derivatives (Ferreira et al., 2013).

Synthesis and Chemical Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a subject of intense research due to their applications in various fields including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds offer stability to acidic/basic hydrolysis and exhibit significant dipole moments, which support their participation in hydrogen bonding and dipole-dipole interactions with biological targets. The azide-alkyne cycloaddition, known as a click reaction, is a key method for synthesizing these compounds, offering simplicity, high selectivity, and high yields. The review by Kaushik et al. (2019) highlights the biological importance of 1,2,3-triazoles and focuses on various synthetic routes for these compounds, which may inspire new developments in biologically active triazoles (Kaushik et al., 2019).

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPOCGKSCYFCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747946.png)